LogP Hydrophobicity Comparison: 2-Naphthyl β3-Amino Acid vs. Phenyl Analog
The target compound exhibits a computed/experimental LogP of 5.49, representing a ΔLogP of approximately +0.33 to +0.36 log units relative to the phenyl-substituted analog Fmoc-β-Phe-OH (LogP 5.13–5.16) . This difference corresponds to an estimated ~2-fold increase in 1-octanol/water partition coefficient, translating to measurably enhanced hydrophobic interaction potential without reaching the excessive hydrophobicity of the 1-naphthyl isomer (LogP ~6.29) .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 5.49 (Fluorochem computed); LogP 5.3 (PubChem XLogP3-AA) |
| Comparator Or Baseline | Fmoc-β-Phe-OH (CAS 209252-15-3): LogP 5.13–5.16 (multiple sources, including ChemSrc and rhawn.cn) |
| Quantified Difference | ΔLogP = +0.33 to +0.36 (target more hydrophobic); approximately 2-fold greater partition coefficient |
| Conditions | Computed LogP values from standardized algorithms (XLogP3, ACD/Labs); consistent across multiple independent databases. |
Why This Matters
This intermediate hydrophobicity window (between phenyl and 1-naphthyl) enables fine-tuned hydrophobic contacts in peptide–protein interfaces, as demonstrated in PTH1R ligand engineering where 2-naphthyl substitution provided distinct binding outcomes compared to Trp or 1-naphthyl modifications [1].
- [1] Yu Z, et al. Harnessing Aromatic-Histidine Interactions through Synergistic Backbone Extension and Side Chain Modification. Angew Chem Int Ed. 2023;62(40):e202308100. (Demonstrates that replacing Ile31 with 2-naphthylalanine led to ~5-fold KD change in PTH1R ECD binding.) View Source
